molecular formula C15H9ClO2 B2469054 3-(3-Chlorophenyl)chromen-2-one CAS No. 23000-36-4

3-(3-Chlorophenyl)chromen-2-one

Cat. No. B2469054
CAS RN: 23000-36-4
M. Wt: 256.69
InChI Key: UQCDNAKCEWMCJP-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)chromen-2-one” is a chemical compound that belongs to the class of coumarins . It is functionally related to a coumarin . The linear formula of this compound is C15H9O3Cl1 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . Another method involves the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray analysis . The structure of 3-[4-(4’-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one was determined by X-ray analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation has been reported . Another study reported the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde and 10 mL ethanol taken in a round bottom flask .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-(3-Chlorophenyl)chromen-2-one is ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) . ENPP1 is an enzyme that plays a crucial role in purinergic signaling and lipid metabolism. It also inhibits the enzyme urease .

Mode of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-(3-Chlorophenyl)chromen-2-one may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 3-(3-Chlorophenyl)chromen-2-one may affect similar pathways.

Result of Action

Given its inhibition of enpp1 and urease , it may have potential therapeutic applications in conditions where these enzymes play a role.

Future Directions

While the specific future directions for “3-(3-Chlorophenyl)chromen-2-one” are not mentioned in the retrieved papers, there is a general interest in the synthesis of coumarin derivatives due to their diverse biological activities and potential therapeutic possibilities .

properties

IUPAC Name

3-(3-chlorophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDNAKCEWMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)chromen-2-one

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